Catonic Yellow X-8GL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

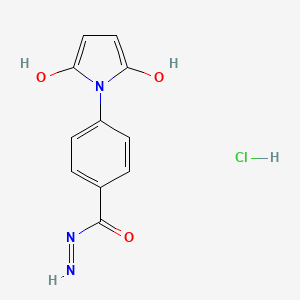

Catonic Yellow X-8GL is a cationic dye with the molecular formula C20H23ON2Cl. It is commonly used in the textile industry for dyeing acrylic fibers, providing vibrant and long-lasting colors. The compound is known for its ability to bind to DNA and RNA molecules through intercalation, making it useful in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Catonic Yellow X-8GL involves the reaction of a diazonium salt with a naphthol compound. The reaction produces a yellow-colored dye that is highly soluble in water. Recent research indicates that using water as a solvent and adding a phase transfer catalyst can make the reaction proceed smoothly, with a yield reaching up to 94%.

Industrial Production Methods

Industrial production of this compound typically involves the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with p-anisidine. The process includes steps such as condensation, salt formation, filtration, and drying .

Analyse Des Réactions Chimiques

Types of Reactions

Catonic Yellow X-8GL undergoes various chemical reactions, including:

Intercalation: The dye molecules insert themselves between the base pairs of nucleic acid molecules, causing a shift in the absorbance spectrum of the dye.

Binding to Metal Ions: The dye can bind to metal ions such as copper and iron, causing changes in color and luster.

Common Reagents and Conditions

Intercalation: This reaction typically occurs in aqueous solutions where the dye binds to DNA and RNA molecules.

Binding to Metal Ions: This reaction occurs in the presence of metal ions, often under specific pH conditions.

Major Products Formed

Intercalation: The major product is a complex of this compound with DNA or RNA, detectable by a shift in the absorbance spectrum.

Binding to Metal Ions: The major products are metal-dye complexes, which exhibit distinct color changes.

Applications De Recherche Scientifique

Catonic Yellow X-8GL has a wide range of scientific research applications:

Chemistry: Used as a dye in various chemical processes and for detecting the presence of nucleic acids.

Biology: Utilized in staining techniques to visualize DNA and RNA in biological samples.

Medicine: Employed in diagnostic assays to detect nucleic acids in medical samples.

Industry: Widely used in the textile industry for dyeing acrylic fibers and in the paper industry for coloring paper products

Mécanisme D'action

The mechanism of action of Catonic Yellow X-8GL involves its binding to DNA and RNA molecules through intercalation. The dye molecules insert themselves between the base pairs of the nucleic acid molecules, causing a shift in the absorbance spectrum of the dye. This shift is used to detect the presence of DNA and RNA in biological samples.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Basic Yellow 13

- Cationic Yellow 13

- AizenCathilon Brilliant Yellow 5GLH

- Astrazon Yellow 8GL

- Atacryl Yellow L 5GA

- Basacryl Yellow X 4GL

- Brilliant Yellow B 6GL

- Remacryl Yellow 4GL

- Sandocryl Brilliant Yellow B 6GL

- Sumiacryl Brilliant Yellow 5G

- Synacril Yellow 8G

Uniqueness

Catonic Yellow X-8GL is unique due to its high solubility in water and its ability to bind to nucleic acids through intercalation. This property makes it particularly useful in scientific research for detecting DNA and RNA, as well as in industrial applications for dyeing acrylic fibers .

Propriétés

Numéro CAS |

12217-50-4 |

|---|---|

Formule moléculaire |

C20H23N2O.Cl C20H23ClN2O |

Poids moléculaire |

342.9 g/mol |

Nom IUPAC |

4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |

InChI |

InChI=1S/C20H22N2O.ClH/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;/h5-14H,1-4H3;1H |

Clé InChI |

OXPKRRHGPFICAE-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.